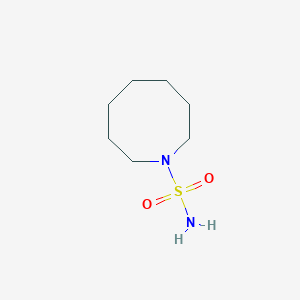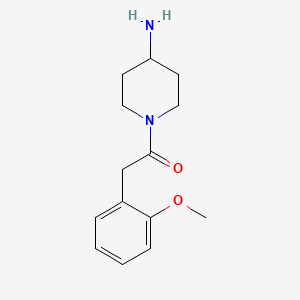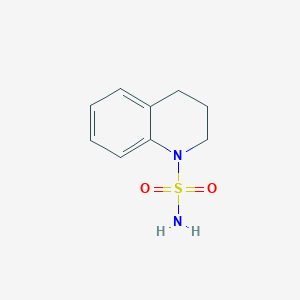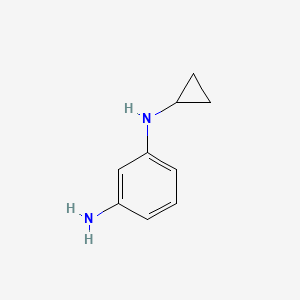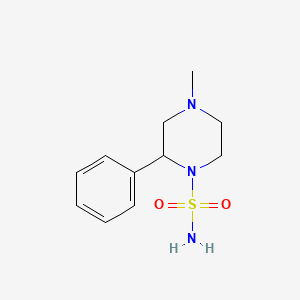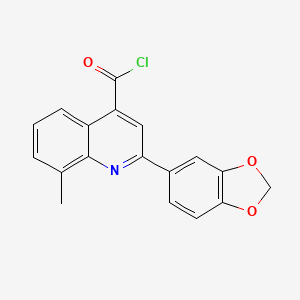
2-(1,3-Benzodioxol-5-YL)-8-methylquinoline-4-carbonyl chloride
説明
The compound “2-(1,3-Benzodioxol-5-YL)-8-methylquinoline-4-carbonyl chloride” is a complex organic molecule. It contains a benzodioxol group, a quinoline group, and a carbonyl chloride group . The benzodioxol group is a type of aromatic ether that is often found in various pharmaceuticals and natural products . The quinoline group is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor. Aged samples, if exposed to light, become yellow and later brown .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its benzodioxol, quinoline, and carbonyl chloride groups . The benzodioxol group consists of a benzene ring fused to a 1,3-dioxolane ring . The quinoline group is a heterocyclic compound with a fused ring structure containing a benzene ring and a pyridine ring .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the benzodioxol, quinoline, and carbonyl chloride groups . The carbonyl chloride group, in particular, is highly reactive and can undergo various reactions, including nucleophilic acyl substitution .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the carbonyl chloride group could make the compound highly reactive and potentially hazardous .
科学的研究の応用
Catalytic Applications :
- A study discusses the synthesis of a chiral C2-symmetric NCN ligand, which includes a quinoline derivative. This compound was used in the catalytic asymmetric aldol and silylcyanation reactions, indicating potential use in asymmetric synthesis (Yoon et al., 2006).
Fluorescence Derivatization in Chromatography :
- A quinoline derivative was found to be a highly sensitive fluorescence derivatization reagent for primary and secondary alcohols in high-performance liquid chromatography, suggesting its use in analytical chemistry (Yoshida et al., 1992).
Building Blocks for Heterocyclic Compounds :
- Research on 2H-Azirine-2-carbonyl azides, involving the reaction with quinoline derivatives, demonstrates the use of these compounds as reactive heterocyclic building blocks for complex chemical syntheses (Funt et al., 2020).
Photophysical Properties and Computational Investigations :
- A study on rhenium tricarbonyl complexes with bidentate heterocyclic N-N ligands, including quinoline derivatives, provides insight into their photophysical properties, suggesting applications in materials science and photophysical research (Albertino et al., 2007).
Chemosensors for Metal Ions :
- Research on 8-hydroxyquinoline benzoates shows they can be used as selective colorimetric chemosensors for Hg2+, indicating potential applications in environmental monitoring and analytical chemistry (Cheng et al., 2008).
Corrosion Inhibition :
- A study on 8-hydroxyquinoline and benzimidazol-2-one derivatives demonstrates their effectiveness as corrosion inhibitors for carbon steel in acidic media, suggesting applications in materials science and engineering (Faydy et al., 2019).
Safety And Hazards
特性
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-8-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClNO3/c1-10-3-2-4-12-13(18(19)21)8-14(20-17(10)12)11-5-6-15-16(7-11)23-9-22-15/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFEBHWYELHWENL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC4=C(C=C3)OCO4)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Benzodioxol-5-YL)-8-methylquinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



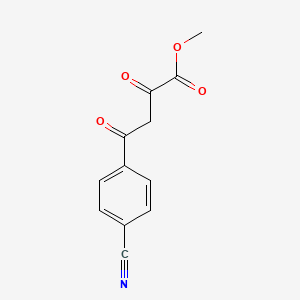
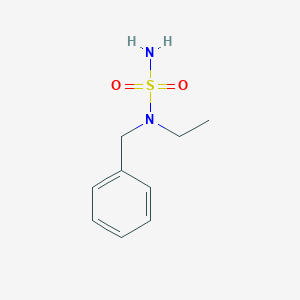

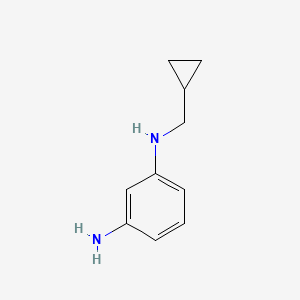
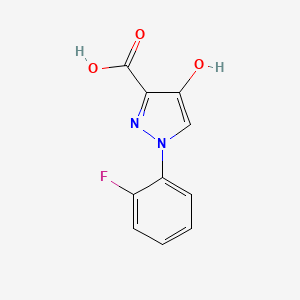

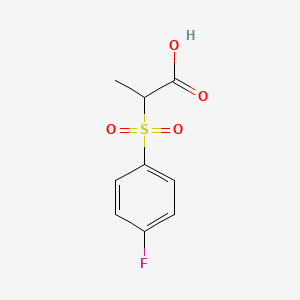

![3-{[(3-Methylcyclohexyl)oxy]methyl}aniline](/img/structure/B1372777.png)
